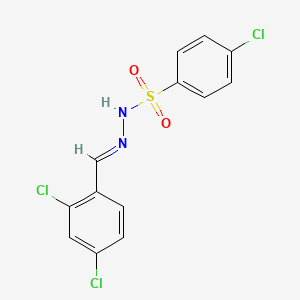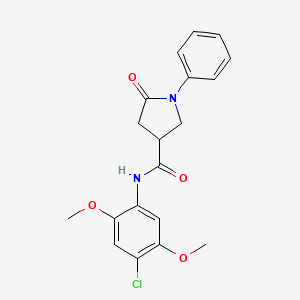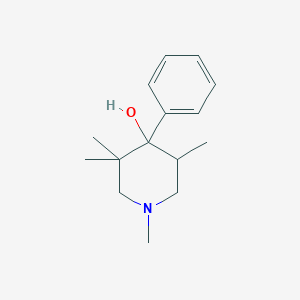
4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N’-(2,4-dichlorobenzylidene)benzenesulfonohydrazide” is a complex organic molecule. It contains a benzenesulfonohydrazide group, which is a common functional group in organic chemistry. This group consists of a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonohydrazide group (a sulfur atom bonded to two nitrogen atoms). The molecule also contains several chlorine atoms, which could affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the benzene rings and the electronegative chlorine and sulfur atoms. These could create areas of positive and negative charge within the molecule, affecting its shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene rings could make it relatively stable, while the chlorine atoms could make it more reactive. Its solubility, melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms within the molecule .Applications De Recherche Scientifique
Crystal Structure and Analysis
The scientific research applications of 4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide mainly focus on its crystal structure and the analysis of its properties. Studies have investigated the crystal structures of this compound and its derivatives to understand the effect of substituents on structural parameters. The Hirshfeld surface analysis of these compounds reveals insights into the interactions within the crystal structure, highlighting the significance of H⋯H contacts and O⋯H/H⋯O contacts in determining the molecular arrangement and stability (Salian, Foro, & Gowda, 2018). Another study extends this analysis to ortho- and para-methyl-substituted derivatives, further exploring the influence of substitution on the compounds' structural and supramolecular features (Salian, Foro, & Gowda, 2018).
Sensor Development for Heavy Metal Ions
A significant application of derivatives of this compound is in the development of sensors for heavy metal ions. Specifically, a study describes the synthesis of these derivatives and their application in creating a sensitive and selective sensor for manganese ions (Mn2+). This work demonstrates the potential of these compounds in environmental monitoring and the detection of heavy metals in various samples, showcasing their utility in developing electrochemical sensors (Asiri, Hussain, Arshad, & Rahman, 2018).
Environmental Impact of Chlorinated Benzenes
While not directly related to the specific compound , research on the environmental impact of chlorinated benzenes provides context for understanding the broader class of chemicals to which this compound belongs. Studies on chlorinated benzenes discuss their persistence, toxicity, and accumulation in the environment and food chain, emphasizing the need for careful management and disposal of these substances to mitigate their environmental impact (Morita, 1977).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting reactivity, it could be studied for use in chemical synthesis. If it has biological activity, it could be studied for use in medicine. More research is needed to determine the potential uses for this compound .
Propriétés
IUPAC Name |
4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2S/c14-10-3-5-12(6-4-10)21(19,20)18-17-8-9-1-2-11(15)7-13(9)16/h1-8,18H/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXUOPCVDFKRN-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)
![4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)
![3,5-dimethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5575856.png)

![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5575901.png)
![N-cyclopropyl-3-{5-[2-(tetrahydro-3-furanyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5575902.png)
![4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5575907.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5575908.png)

![(4aR*,8aR*)-4-[(8-fluoro-2-quinolinyl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5575928.png)
![2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide](/img/structure/B5575931.png)
![1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5575938.png)
